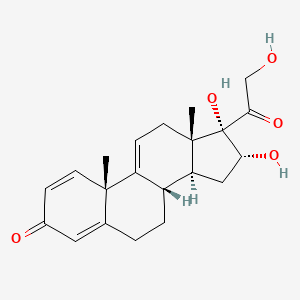
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play a wide range of roles in biological systems, including as hormones, vitamins, and components of cell membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms.
Cyclization: Formation of the characteristic steroid ring structure.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction may yield alcohols.
科学研究应用
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Cortisol: A naturally occurring steroid hormone with similar hydroxylation patterns.
Prednisone: A synthetic steroid with anti-inflammatory properties.
Dexamethasone: Another synthetic steroid used in various medical treatments.
Uniqueness
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in its structure. These features may contribute to its distinct biological activities and potential therapeutic applications.
生物活性
16alpha,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione is a steroid compound with significant biological activities. Its structure and modifications have made it a subject of interest in pharmaceutical research, particularly in the development of anti-inflammatory and anticancer agents. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 39672-76-9
- Molecular Formula : C21H28O6
- Molecular Weight : 400.46482 g/mol
Anti-inflammatory Properties
Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings suggest its potential use in treating inflammatory diseases.
Anticancer Effects
Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:
- HL-60 Cells : IC50 = 6.49 μM
- PC-3 Cells : IC50 = 13.42 μM
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Glucocorticoid Receptor Activation : The compound acts as a ligand for glucocorticoid receptors (GR), modulating gene expression related to inflammation and immune response.
- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
- Induction of Apoptosis : The compound can trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
| Anticancer | HL-60 | 6.49 | Apoptosis induction |
| Anticancer | PC-3 | 13.42 | Cell cycle arrest |
Case Study: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers and pain response.
Case Study: Anticancer Activity
In another study involving human cancer cell lines (A431 and HepG2), treatment with the compound resulted in significant cell death after 48 hours of exposure. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis.
属性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(24)21(20,26)18(25)11-22/h5-7,9,14,16-17,22,24,26H,3-4,8,10-11H2,1-2H3/t14-,16+,17-,19+,20+,21+/m1/s1 |
InChI 键 |
NBMLXCZPHIKRLO-OWHLRFHBSA-N |
手性 SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C |
规范 SMILES |
CC12CC=C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















